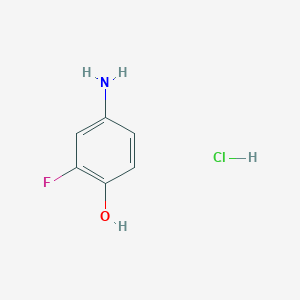

4-Amino-2-fluorophenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYZKEOFUFZJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341216-35-0 | |

| Record name | 4-Amino-2-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-fluorophenol Hydrochloride: A Technical Guide for Researchers

CAS Number: 1341216-35-0[1][2]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 4-Amino-2-fluorophenol hydrochloride. This compound is a key synthetic intermediate, primarily utilized in the pharmaceutical industry.

Chemical and Physical Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1341216-35-0 | [1][2] |

| Molecular Formula | C₆H₇ClFNO | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| IUPAC Name | 4-amino-2-fluorophenol;hydrochloride | [1] |

| Computed XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 99.1 | [1] |

| Monoisotopic Mass | 163.0200197 Da | [1] |

Table 2: Properties of 4-Amino-2-fluorophenol (Free Base)

| Property | Value | Source |

| CAS Number | 399-96-2 | |

| Molecular Formula | C₆H₆FNO | [3][4] |

| Molecular Weight | 127.12 g/mol | [3][4] |

| Melting Point | 170-172 °C | |

| Boiling Point (Predicted) | 263.3 ± 25.0 °C | |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.97 ± 0.18 | |

| Solubility | Soluble in DMSO, Methanol | |

| Appearance | White to gray to brown powder/crystal | [5] |

Synthesis and Experimental Protocols

This compound is typically prepared from its free base, 4-Amino-2-fluorophenol. The free base can be synthesized via the reduction of 2-fluoro-4-nitrophenol. Two common methods for this reduction are detailed below.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

This method involves the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

2-fluoro-4-nitrophenol

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).[6]

-

Add 10% palladium on carbon (1.0 g) to the solution.[6]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of diatomaceous earth and wash the pad with methanol (5 mL).[6]

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-2-fluorophenol as a brown solid (4.02 g, >99% yield).[6]

Experimental Protocol 2: Reduction of a Phenol Precursor with Tin and HCl

This protocol utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.

Materials:

-

2-fluoro-4-nitrophenol (or a similar phenol precursor)

-

Tin (Sn) granules

-

Concentrated hydrochloric acid (HCl)

-

Water

-

5M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the phenol precursor (10 mmol).[7]

-

Add a stir bar and fit the flask with a reflux condenser.[7]

-

Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.[7]

-

Heat the solution to reflux for 1.5 hours.[7]

-

Cool the reaction mixture to room temperature.[7]

-

Carefully add 5M sodium hydroxide solution (20 mL).[7]

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.[7]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to dryness to obtain 4-Amino-2-fluorophenol.[7]

Preparation of this compound

To obtain the hydrochloride salt, the synthesized 4-Amino-2-fluorophenol free base is treated with hydrochloric acid in a suitable solvent, such as isopropanol or ether, followed by isolation of the precipitated salt.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the antimalarial drug, Amodiaquine.[3][6] The fluorine atom can enhance the lipophilicity and metabolic stability of the final drug molecule.[3]

Experimental Workflow: Synthesis of Amodiaquine

The synthesis of Amodiaquine from 4-Amino-2-fluorophenol typically involves a condensation reaction with 4,7-dichloroquinoline followed by a Mannich-type reaction.

Caption: Synthetic pathway from 4-Amino-2-fluorophenol to Amodiaquine.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its primary role as a precursor to the antimalarial drug Amodiaquine highlights its importance in medicinal chemistry. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their work.

Signaling Pathways and Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that 4-Amino-2-fluorophenol or its hydrochloride salt have direct biological activity or modulate specific signaling pathways. Their importance in drug development is primarily as a structural component of the final active pharmaceutical ingredient.

Mandatory Visualizations

Caption: Workflow for the synthesis of 4-Amino-2-fluorophenol via catalytic hydrogenation.

References

- 1. This compound | C6H7ClFNO | CID 19599201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 1341216-35-0, this compound - chemBlink [chemblink.com]

- 3. nbinno.com [nbinno.com]

- 4. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-fluorophenol | 399-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-AMINO-2-FLUOROPHENOL | 399-96-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Amino-2-fluorophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorophenol is a fluorinated aromatic organic compound that serves as a crucial building block in the synthesis of a variety of important molecules, particularly in the pharmaceutical and chemical industries. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts specific chemical properties that make it a valuable intermediate in the development of therapeutic agents and other specialized chemicals. The presence of the fluorine atom can significantly influence the lipophilicity, metabolic stability, and biological activity of the resulting compounds.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 4-Amino-2-fluorophenol, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Chemical Structure and Properties

4-Amino-2-fluorophenol, with the CAS number 399-96-2, possesses a well-defined molecular structure that is the foundation of its chemical reactivity and utility.[2]

Molecular Structure:

-

Chemical Formula: C₆H₆FNO[2]

-

Molecular Weight: 127.12 g/mol [2]

-

IUPAC Name: 4-Amino-2-fluorophenol

-

Synonyms: 3-Fluoro-4-hydroxyaniline, 2-Fluoro-4-aminophenol[3]

The molecule consists of a phenol ring substituted with an amino group at position 4 and a fluorine atom at position 2. This arrangement of functional groups allows for a variety of chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Amino-2-fluorophenol is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 399-96-2 | [2] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | White to gray to brown powder or crystals | |

| Melting Point | 170-172 °C | [4] |

| Boiling Point (Predicted) | 263.3 ± 25.0 °C | [4] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in DMSO and Methanol. | [4] |

| pKa (Predicted) | 8.97 ± 0.18 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 4-Amino-2-fluorophenol. Below are the key spectroscopic data for this compound.

Mass Spectrometry

The mass spectrum of 4-Amino-2-fluorophenol provides valuable information about its molecular weight and fragmentation pattern.

-

Mass Spectrum (ESI, cation mode) m/z: 128.1 [M+H]⁺

13C NMR Spectroscopy

The 13C NMR spectrum of 4-amino-2-fluorophenol hydrochloride in methanol-d₄ shows distinct signals for the carbon atoms in the molecule. Due to the influence of the electron-donating amino and hydroxyl groups and the electronegative fluorine atom, the chemical shifts of the aromatic carbons are spread over a characteristic range.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2-fluorophenol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3640–3530 | O–H stretch | Phenol |

| 3500–3200 | N–H stretch | Primary Amine |

| 1600–1585 | C–C stretch (in-ring) | Aromatic |

| 1500–1400 | C–C stretch (in-ring) | Aromatic |

| 1335–1250 | C–N stretch | Aromatic Amine |

| ~1200 | C–O stretch | Phenol |

| 1000-1400 | C-F stretch | Aryl fluoride |

Synthesis of 4-Amino-2-fluorophenol

4-Amino-2-fluorophenol is typically synthesized from 2-fluoro-4-nitrophenol through a reduction reaction. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation

This method involves the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).

-

Add 10% palladium on carbon (0.01 equivalent) to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Monitor the reaction completion using thin-layer chromatography (TLC) with acetone as the detection reagent.

-

Upon completion, filter the reaction mixture through a pad of silica gel.

-

Wash the filter cake thoroughly with ethanol and tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.[5]

Method 2: Reduction with Tin and Hydrochloric Acid

This method utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.

Experimental Protocol:

-

To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).

-

Add a stirring bar and fit the flask with a reflux condenser.

-

Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the reaction mixture.

-

Heat the solution under reflux for 1.5 hours.

-

Cool the reaction mixture.

-

Add 5M sodium hydroxide solution (20 mL) to the reaction mixture.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the organic layer to dryness to obtain 4-Amino-2-fluorophenol.[5]

Applications in Drug Development and Organic Synthesis

4-Amino-2-fluorophenol is a versatile intermediate with significant applications in the pharmaceutical industry and broader organic synthesis.

Intermediate in the Synthesis of Amodiaquine

One of the most notable applications of 4-Amino-2-fluorophenol is as a key precursor in the synthesis of Amodiaquine, an antimalarial drug.[1] Amodiaquine is effective against chloroquine-resistant strains of Plasmodium falciparum. The synthesis involves the reaction of 4-Amino-2-fluorophenol with 4,7-dichloroquinoline.

Building Block for Bioactive Compounds

The presence of amino and hydroxyl groups provides reactive sites for various chemical modifications, such as acylation, alkylation, and electrophilic aromatic substitution.[1] The fluorine substituent can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable properties in drug design.[1] Researchers are actively exploring its use in creating novel materials and other bioactive compounds.[1]

Other Applications

Beyond its role in antimalarial drug synthesis, 4-Amino-2-fluorophenol is also utilized in the production of:

-

Specialized dyes and pigments: Its aromatic structure and reactive functional groups make it a suitable precursor for various colorants.[1]

-

Agrochemicals: It serves as an intermediate in the synthesis of certain pesticides and herbicides.[1]

-

Other Pharmaceuticals: It is a building block for other therapeutic agents, including anti-inflammatory and analgesic drugs.

Biological Activity and Signaling Pathways

While 4-Amino-2-fluorophenol itself is primarily used as a chemical intermediate, its derivatives have shown a range of biological activities. The introduction of the 4-aminophenol moiety is a key strategy in the design of antiproliferative agents.[6] For instance, derivatives of 4-aminophenol have been investigated for their potential as anticancer agents.[7]

The specific signaling pathways modulated by direct derivatives of 4-Amino-2-fluorophenol are an active area of research. The structural similarity of its derivatives to known bioactive molecules suggests potential interactions with various biological targets, including enzymes and receptors. For example, some aminophenol derivatives have been studied as potential enzyme inhibitors.

Safety Information

4-Amino-2-fluorophenol is associated with certain health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

Synthesis Workflow of 4-Amino-2-fluorophenol

Caption: A simplified workflow for the synthesis of 4-Amino-2-fluorophenol.

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic characterization of 4-Amino-2-fluorophenol.

Conclusion

4-Amino-2-fluorophenol is a compound of significant interest to the scientific and industrial communities, particularly in the realm of drug discovery and fine chemical synthesis. Its unique structural features provide a versatile platform for the development of novel molecules with a wide range of potential applications. This technical guide has summarized the key structural, physical, and spectroscopic properties of 4-Amino-2-fluorophenol, along with its synthesis and major applications. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in creating next-generation therapeutics and other advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. CAS 399-96-2: 4-Amino-2-fluorophenol | CymitQuimica [cymitquimica.com]

- 4. 4-AMINO-2-FLUOROPHENOL CAS#: 399-96-2 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-hydroxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-hydroxyaniline, a key intermediate in the pharmaceutical industry. The primary focus is on the prevalent and efficient method of catalytic hydrogenation of 3-fluoro-4-nitrophenol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility. Alternative synthetic strategies are also discussed, offering a broader perspective on the preparation of this important compound.

Introduction

3-Fluoro-4-hydroxyaniline, also known by its synonyms 4-Amino-3-fluorophenol and 2-Fluoro-4-hydroxyaniline, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the fluorine substituent, make it a valuable precursor in the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is of significant interest to the drug development and manufacturing sectors. This guide aims to provide researchers and scientists with a detailed understanding of its synthesis, with a focus on practical and reproducible methodologies.

Primary Synthesis Route: Catalytic Hydrogenation

The most common and high-yielding method for the synthesis of 3-Fluoro-4-hydroxyaniline is the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This reaction involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Reaction Pathway

The chemical transformation is illustrated below:

Caption: Synthesis of 3-Fluoro-4-hydroxyaniline via catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the catalytic hydrogenation of 3-fluoro-4-nitrophenol based on cited experimental protocols.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-nitrophenol | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Solvent(s) | Ethanol-Tetrahydrofuran mixture, Methanol | [1] |

| Reactant to Catalyst Ratio (w/w) | 3.33:1 (20g reactant to 6g catalyst) | [1] |

| Temperature | Room Temperature | [1] |

| Pressure | Atmospheric Pressure | |

| Reaction Time | 4.5 hours to overnight | [1] |

| Yield | 91% - 100% | [1] |

| Purity | High, purified by filtration and concentration | [1] |

Detailed Experimental Protocols

Protocol 1: Ethanol-Tetrahydrofuran Solvent System [1]

-

Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

-

Work-up: Filter the reaction mixture to remove the palladium on carbon catalyst. Wash the catalyst with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-hydroxyaniline (16.1 g, 100%) as a pale yellow solid.[1]

Protocol 2: Methanol Solvent System

-

Reaction Setup: Dissolve 3-fluoro-4-nitrophenol (0.1 g, 0.64 mmol) in methanol (6.9 mL).

-

Hydrogenation: Add 10% palladium on carbon (18 mg) to the solution and hydrogenate at atmospheric pressure overnight.

-

Work-up: Remove the catalyst by filtration over celite.

-

Isolation and Purification: Concentrate the crude product under reduced pressure. Purify by flash chromatography (DCM-100%) to afford 4-amino-3-fluorophenol as a yellow solid (0.074 g, 91%).

Experimental Workflow

Caption: General experimental workflow for catalytic hydrogenation.

Alternative Synthesis Routes

While catalytic hydrogenation is the most direct method, other synthetic strategies have been reported.

Multi-step Synthesis from p-Nitrophenol

A multi-step synthesis starting from the more economical p-nitrophenol has been described.[2] This process involves:

-

Catalytic hydrogenation of p-nitrophenol to p-aminophenol.

-

A sulfonation reaction.

-

A fluoro-substitution reaction to introduce the fluorine atom at the 3-position.

-

A final desulfonation step to yield the target product.

This route is more complex but may be more cost-effective for large-scale production due to the lower cost of the initial starting material.[2]

Synthesis via Fries and Beckman Rearrangements

A practical synthetic route to regorafenib involves the preparation of 4-amino-3-fluorophenol through a sequence involving Fries and Beckman rearrangements.[3] This approach is noted for its use of inexpensive starting materials and achieving an acceptable overall yield.[3]

Iron Reduction

While not directly reported for 3-fluoro-4-nitrophenol, the reduction of a similar nitro compound, 4-(2-fluoro-4-nitrophenyl)morpholine, to 3-fluoro-4-morpholinoaniline is achieved using iron powder and ammonium chloride in a methanol/water mixture.[4] This suggests that iron-based reduction methods could be a viable, less expensive alternative to catalytic hydrogenation for the synthesis of 3-Fluoro-4-hydroxyaniline.

Spectroscopic Data

¹H NMR Data

The ¹H NMR spectrum of 3-Fluoro-4-hydroxyaniline provides characteristic signals for the aromatic protons and the amine and hydroxyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.78 | s | 1H | -OH | [1] |

| 6.59 - 6.67 | m (dd) | 1H | Ar-H | [1] |

| 6.42 - 6.43 | m (dd) | 1H | Ar-H | [1] |

| 6.33 - 6.34 | m (d) | 1H | Ar-H | [1] |

| 4.36 - 4.38 | s (m) | 2H | -NH₂ | [1] |

Solvent: DMSO-d₆

Safety and Handling

3-Fluoro-4-hydroxyaniline and its precursors are chemical reagents and should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 3-Fluoro-4-hydroxyaniline is most efficiently achieved through the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This method offers high yields and purity under mild reaction conditions. Alternative multi-step syntheses from less expensive starting materials and other reduction methods provide viable options for process optimization and cost reduction in industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Discovery and Development of Fluorinated Aminophenol Compounds as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][3] This guide focuses on a specific, highly promising class of molecules: fluorinated aminophenol derivatives. These compounds have emerged as potent inhibitors of key kinases in oncogenic signaling pathways, demonstrating their potential in the development of targeted cancer therapies.[4] We will explore their discovery, synthesis, mechanism of action, and the experimental protocols used for their evaluation.

Core Scaffold and Rationale for Fluorination

The aminophenol scaffold serves as a versatile building block in drug design.[5][6] In the context of kinase inhibition, the strategic placement of a fluorine atom, often as a trifluoromethyl (-CF3) group, on the aminophenol ring has proven particularly effective.[4] This modification enhances metabolic stability by blocking sites susceptible to oxidative metabolism and improves binding affinity with target proteins.[1][4] The focus of this guide is on N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, a core structure that has shown significant potency against kinases in the RAF/MEK/ERK signaling cascade.[4]

Synthesis and Characterization

The synthesis of fluorinated aminophenol derivatives, such as the N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, typically involves a straightforward yet robust amide bond formation. This process connects a fluorinated aminophenol core with various carboxylic acids to explore the structure-activity relationship (SAR).

Mechanism of Action: Targeting the RAF/MEK/ERK Pathway

The fluorinated aminophenol derivatives discussed herein are designed to function as kinase inhibitors, specifically targeting the RAF kinases within the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a well-established driver in many human cancers, making it a prime target for therapeutic intervention.[4] The compounds act by inhibiting RAF kinases (such as BRAFV600E), which in turn prevents the downstream phosphorylation and activation of MEK and ERK, ultimately leading to reduced cell proliferation and survival.[4]

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides incorporating a fluorinated aminophenol-like moiety. These compounds were assessed for their inhibitory activity against the BRAFV600E kinase (IC50) and their ability to suppress the phosphorylation of the downstream effector ERK (p-ERK EC50).[4]

| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF3 | 0.0004 | 0.1 |

| 12 | 3-CF3 | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF3 | 0.001 | 0.1 |

| 17 | 4-CF3 | 0.004 | 0.05 |

| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |

Data sourced from BenchChem's technical guide on Fluorinated Aminophenol Derivatives.[4]

Experimental Protocols

General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives

This protocol outlines a representative procedure for the synthesis of the target compounds.[4]

-

Carboxylic Acid Activation: To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to generate the activated ester.[4]

-

Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.[4]

-

Work-up and Purification: Reaction completion is monitored by Thin-Layer Chromatography (TLC). The solvent is removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[4] The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified using column chromatography on silica gel to yield the final compound.[4]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[4]

In Vitro Kinase Inhibition Assay (BRAFV600E)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against the target kinase.[4]

-

Compound Preparation: The test compounds are serially diluted, typically in DMSO, to create a range of concentrations for determining the IC50 value.[4]

-

Reaction Setup: The assay is performed in a multi-well plate format. A reaction buffer containing the BRAFV600E enzyme and a suitable peptide substrate is dispensed into the wells. The serially diluted test compounds are then added to the appropriate wells.

-

Initiation of Reaction: The kinase reaction is started by adding ATP. The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 30°C).[4]

-

Signal Detection: Following incubation, a detection reagent is added to each well. A common method uses a luciferase-based ATP detection reagent, which measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.[4]

-

Data Analysis: The raw data is converted to percent inhibition values for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Conclusion

Fluorinated aminophenol compounds represent a significant advancement in the field of kinase inhibitor development. The strategic use of fluorine enhances their drug-like properties, leading to potent and selective inhibition of key oncogenic pathways like the RAF/MEK/ERK cascade. The synthetic and analytical protocols detailed in this guide provide a framework for the continued discovery and optimization of this important class of therapeutic agents. As research progresses, these compounds hold considerable promise for forming the basis of new, more effective treatments for a variety of cancers.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Amino-2-fluorophenol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 4-Amino-2-fluorophenol hydrochloride (CAS No: 1341216-35-0), a critical chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines the molecule's physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of 4-Amino-2-fluorophenol. The strategic placement of a fluorine atom ortho to the hydroxyl group, along with the amino group, makes it a versatile reagent in organic synthesis. The fluorine atom can significantly enhance the lipophilicity and metabolic stability of derivative compounds, which are desirable characteristics in drug design.[1]

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClFNO | [2] |

| Molecular Weight | 163.58 g/mol | [2] |

| IUPAC Name | 4-amino-2-fluorophenol;hydrochloride | [2] |

| CAS Number | 1341216-35-0 | |

| Parent Compound CAS | 399-96-2 | |

| Parent Compound M.P. | 170-172 °C | |

| Parent Compound Solubility | DMSO, Methanol | |

| InChI | InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | [2] |

| Canonical SMILES | C1=CC(=C(C=C1N)F)O.Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-2-fluorophenol, the parent compound, is a critical step. The subsequent conversion to its hydrochloride salt is a standard chemical procedure. Below are two established experimental protocols for the synthesis of 4-Amino-2-fluorophenol.

Protocol 1: Catalytic Hydrogenation of 2-fluoro-4-nitrophenol

This method involves the reduction of a nitro group to an amine using a catalyst.

Materials:

-

2-fluoro-4-nitrophenol

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Diatomaceous earth

-

Hydrogen gas supply

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).

-

Add 10% palladium on carbon catalyst (1.0 g) to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of diatomaceous earth and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluorophenol.[3]

Protocol 2: Metal-Acid Reduction

This classic method uses a metal in an acidic medium for the reduction of the nitro group.

Materials:

-

2-fluoro-4-nitrophenol

-

Tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

5M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the 2-fluoro-4-nitrophenol precursor (10 mmol).

-

Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.

-

Heat the solution under reflux for 1.5 hours.

-

Cool the reaction mixture.

-

Add 5M sodium hydroxide solution (20 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate to obtain the product.[4]

To obtain This compound , the resulting 4-Amino-2-fluorophenol from either protocol can be dissolved in a suitable solvent and treated with hydrochloric acid.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block, primarily utilized as an intermediate in medicinal chemistry and organic synthesis.[4]

-

Pharmaceutical Synthesis : Its most notable application is as a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1][3] The presence of amino and hydroxyl groups provides reactive sites for further functionalization, such as alkylation and acylation, which are common reactions in the development of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals and Dyes : This compound also serves as a precursor in the manufacturing of specialized dyes and agrochemicals, where precise molecular structures are necessary for their function.[1][5]

-

Influence of Fluorine : The fluorine atom plays a crucial role in modern drug design. Its incorporation into molecules can significantly alter pharmacokinetic properties, often leading to improved efficacy and metabolic stability.[1][6]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a strategically placed fluorine atom, offers significant advantages in the design of new pharmaceuticals and other specialty chemicals. The protocols and data presented in this guide are intended to support researchers in leveraging the potential of this versatile compound in their scientific endeavors.

References

Preliminary Investigation of 4-Amino-2-fluorophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into 4-Amino-2-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, details available synthesis methodologies for the parent compound, and presents a relevant metabolic pathway. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of 4-Amino-2-fluorophenol. The parent compound is a fluorinated aromatic amine and phenol derivative. The introduction of a fluorine atom can enhance lipophilicity and metabolic stability in derived compounds, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇ClFNO | PubChem |

| Molecular Weight | 163.58 g/mol | PubChem |

| CAS Number | 1341216-35-0 | PubChem |

| Appearance | Brownish-yellow solid (for parent compound) | Guidechem |

| Melting Point | 170-172 °C (for parent compound) | ChemicalBook |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2-fluorophenol

Two primary methods for the synthesis of 4-Amino-2-fluorophenol are outlined below.

Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

This method involves the reduction of a nitro group to an amine using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Materials: 2-fluoro-4-nitrophenol, Methanol, 10% Palladium on carbon, Hydrogen gas.

-

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol in methanol.

-

Add 10% palladium on carbon catalyst to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of diatomaceous earth and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.

-

Method 2: Reduction of a Phenolic Precursor with Tin and Hydrochloric Acid

This protocol utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the corresponding nitro-substituted phenol.

-

Materials: Phenol precursor compound, Tin (Sn), Concentrated Hydrochloric Acid, Water, 5M Sodium Hydroxide, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Magnesium Sulfate.

-

Procedure:

-

To a round-bottom flask, add tin and the corresponding phenol precursor compound.

-

Add water and concentrated hydrochloric acid to the flask.

-

Heat the solution under reflux for 1.5 hours.

-

Cool the reaction mixture.

-

Add 5M sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the organic layer to dryness to yield 4-Amino-2-fluorophenol.

-

Analytical Data

A key piece of analytical data found is the 13C NMR spectrum for this compound.

-

13C NMR (MeOH-d4): A referenced spectrum is available in the literature, which can be used for the identification and characterization of the compound.[2]

Role in Pharmaceutical Synthesis and Metabolism

4-Amino-2-fluorophenol is a crucial intermediate in the synthesis of the antimalarial drug Amodiaquine.[1] Understanding the metabolic fate of Amodiaquine provides context for the potential biotransformation of its precursors.

Metabolic Pathway of Amodiaquine

Amodiaquine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its active metabolite, N-desethylamodiaquine (DEAQ).[3][4] DEAQ is responsible for most of the antimalarial activity.[3] A minor pathway involves the formation of a reactive quinoneimine metabolite, which has been linked to toxicity.[3]

Below is a diagram illustrating the metabolic pathway of Amodiaquine.

Caption: Metabolic Pathway of Amodiaquine.

Synthesis of Amodiaquine from 4-Amino-2-fluorophenol

The synthesis of Amodiaquine from 4-Amino-2-fluorophenol is a multi-step process. A generalized workflow is presented below.

Caption: General Workflow for Amodiaquine Synthesis.

Conclusion

This compound is a valuable chemical intermediate with direct applications in the synthesis of pharmaceuticals like Amodiaquine. While detailed protocols for its direct synthesis and comprehensive analytical data are not widely published, the synthesis of its parent compound is well-documented. The metabolic pathway of Amodiaquine provides insight into the potential biological transformations of related structures. Further research is warranted to fully characterize the hydrochloride salt and explore its potential in other drug development applications.

References

An In-depth Technical Guide to 4-Amino-2-fluorophenol Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorophenol hydrochloride is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can impart desirable properties to the final products, such as enhanced metabolic stability and lipophilicity, which are crucial in drug design. This technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is the salt form of 4-amino-2-fluorophenol. The hydrochloride salt is often preferred in synthesis due to its increased stability and ease of handling compared to the free base. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₇ClFNO | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| CAS Number | 1341216-35-0 | [1] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 170-172 °C (for the free base) | [3] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | Soluble | [3] |

| Methanol | Soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-amino-2-fluorophenol and its hydrochloride salt. Below is a summary of the available spectroscopic data.

Mass Spectrometry of 4-Amino-2-fluorophenol

| Technique | Ion | m/z | Reference |

| ESI | [M+H]⁺ | 128.1 |

NMR Spectroscopy of this compound

A ¹³C NMR spectrum of this compound has been reported in the literature, recorded in methanol-d₄.[4]

Synthesis of 4-Amino-2-fluorophenol

The synthesis of the parent compound, 4-amino-2-fluorophenol, is a critical step in the utilization of its hydrochloride salt. Two primary methods for its synthesis are detailed below.

Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

This method involves the reduction of a nitro group to an amino group using a palladium catalyst and hydrogen gas.

Experimental Protocol:

-

Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).

-

Add 10% palladium on carbon (0.01 equivalent) to the solution.

-

Stir the mixture overnight under a hydrogen atmosphere at room temperature.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through silica gel and wash the filter cake with ethanol and tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol.

One specific example of this protocol reports a yield of over 99% when starting with 5.0 g of 2-fluoro-4-nitrophenol.

Method 2: Reduction of a Phenolic Precursor with Tin and Hydrochloric Acid

This classic method utilizes a metal-acid system for the reduction of the nitro group.

Experimental Protocol:

-

To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the corresponding 2-fluoro-4-nitrophenol precursor (10 mmol).

-

Add a stir bar and a reflux condenser to the flask.

-

Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the mixture.

-

Heat the solution under reflux for 1.5 hours.

-

Cool the reaction mixture and add 5M sodium hydroxide solution (20 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over magnesium sulfate.

-

Filter the solution and concentrate the organic layer to dryness to yield 4-amino-2-fluorophenol.[3]

Applications in Drug Development

4-Amino-2-fluorophenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of the antimalarial drug, Amodiaquine.

Role in Amodiaquine Synthesis

Amodiaquine is a 4-aminoquinoline derivative that has been widely used in the treatment of malaria. The synthesis of Amodiaquine involves a Mannich reaction, a three-component condensation reaction, where 4-amino-2-fluorophenol serves as the phenolic component.

The general mechanism of a Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, by formaldehyde and a primary or secondary amine. The product is a β-amino-carbonyl compound, also known as a Mannich base.

The workflow for the synthesis of an Amodiaquine precursor from 4-amino-2-fluorophenol is depicted below. This key step involves the reaction of 4-amino-2-fluorophenol with formaldehyde and diethylamine.

This intermediate is then further reacted with 4,7-dichloroquinoline to yield Amodiaquine. The presence of the fluorine atom in the 4-amino-2-fluorophenol starting material is a strategic modification to enhance the properties of the final drug molecule.

Safety Information

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antimalarial drug Amodiaquine. Its synthesis from readily available precursors is well-established. The physicochemical and spectroscopic properties of this compound are essential for its proper identification and utilization in complex synthetic pathways. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like this compound will likely play an increasingly important role in drug discovery and development. Further research into its properties and applications is warranted to fully exploit its potential in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide on the Biological Activity of 4-Amino-2-fluorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorophenol is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The strategic incorporation of a fluorine atom at the ortho position to the hydroxyl group, along with the presence of an amino group, imparts unique physicochemical properties to its derivatives. These properties, including enhanced metabolic stability and lipophilicity, make them attractive scaffolds in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known biological activities of 4-Amino-2-fluorophenol derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field. Notably, 4-Amino-2-fluorophenol is a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1]

Anticancer Activity: Kinase Inhibition

Derivatives of 4-Amino-2-fluorophenol have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The fluorinated aminophenol moiety can be effectively incorporated into scaffolds that target the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro biochemical and cellular potency of two distinct series of 4-Amino-2-fluorophenol derivatives.

Table 1: BRAFV600E Kinase and p-ERK Inhibition by N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives

| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF3 | 0.0004 | 0.1 |

| 12 | 3-CF3 | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF3 | 0.001 | 0.1 |

| 17 | 4-CF3 | 0.004 | 0.05 |

| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |

Table 2: Protein Kinase B/AKT and ABL Tyrosine Kinase Inhibition by a 4-amino-2-thiophenol Derivative

| Compound ID | Target Kinase | IC50 (µM) |

| 5i | Protein Kinase B/AKT | 1.26 |

| 5i | ABL Tyrosine Kinase | 1.50 |

Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in many cancers. The N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives listed in Table 1 are designed to inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.

References

The Strategic Role of 4-Amino-2-fluorophenol in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorophenol has emerged as a cornerstone building block in medicinal chemistry, prized for its unique structural features that impart advantageous properties to bioactive molecules. The strategic placement of an amino group, a hydroxyl group, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex pharmaceutical agents. The fluorine atom, in particular, is a key bioisostere for hydrogen, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-fluorophenol, its pivotal role in the development of therapeutic agents such as kinase inhibitors and antimalarials, and detailed experimental protocols for the synthesis of key derivatives.

Introduction: The 4-Amino-2-fluorophenol Scaffold

4-Amino-2-fluorophenol (CAS: 399-96-2) is a fluorinated aromatic amine and phenol derivative with the molecular formula C₆H₆FNO.[1] It typically appears as a white to gray or brown powder or crystalline solid.[2] The molecule's key features for medicinal chemistry are its three reactive sites: the nucleophilic amino and hydroxyl groups, and the fluorine atom which modulates the electronic properties of the aromatic ring.[1] These groups provide multiple points for diverse functionalization, including acylation, alkylation, and electrophilic aromatic substitution, making it an ideal starting material for constructing complex molecular architectures.[1]

The presence of the fluorine atom ortho to the hydroxyl group is of particular significance. Fluorine's high electronegativity and small size allow it to serve as a bioisosteric replacement for hydrogen, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1] Strategic fluorination can block sites of metabolism, increase membrane permeability, and alter the pKa of nearby functional groups, thereby enhancing a drug's overall profile.[1]

Synthesis of the 4-Amino-2-fluorophenol Core

The synthesis of 4-Amino-2-fluorophenol can be achieved through various methods. Below are two common laboratory-scale protocols.

Experimental Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitrobenzene derivative using a palladium on carbon catalyst under a hydrogen atmosphere.

Materials:

-

2-Fluoro-4-nitrophenol

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

Silica gel

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).

-

To this solution, add 10% palladium on carbon (0.01 equivalent).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst.

-

Wash the filter cake thoroughly with ethanol and tetrahydrofuran.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-Amino-2-fluorophenol.

Experimental Protocol 2: Reduction with Tin and HCl

This classic method utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.

Materials:

-

2-Fluoro-4-nitrophenol

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

5M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add tin powder (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).

-

Add deionized water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 5M sodium hydroxide solution (20 mL) to basify the mixture.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the 4-Amino-2-fluorophenol product.

Applications in Medicinal Chemistry

The 4-Amino-2-fluorophenol scaffold is integral to the structure of several classes of therapeutic agents.

Antimalarial Agents: The Case of Amodiaquine

One of the most notable applications of 4-Amino-2-fluorophenol is as a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1] Amodiaquine is a 4-aminoquinoline derivative effective against chloroquine-resistant strains of Plasmodium falciparum.[3]

The synthesis involves a Mannich reaction followed by a nucleophilic aromatic substitution. While the literature often describes the synthesis starting from 4-acetamidophenol, a similar pathway can be employed starting with 4-Amino-2-fluorophenol, which would first be acetylated. For the purpose of this guide, we will outline the key steps following the formation of the analogous fluorinated acetamidophenol intermediate.

Step 1: Mannich Reaction

-

To a solution of paraformaldehyde (1.2 equiv) in toluene, add diethylamine (1.25 equiv) dropwise and stir for 2 hours at 40°C.

-

Add N-(2-fluoro-4-hydroxyphenyl)acetamide (1.0 equiv) to the mixture and stir for 15 hours at 80-85°C.

-

Cool the mixture to room temperature and then to 5-10°C for 2 hours to precipitate the product.

-

Filter the solid, wash with cold toluene, and dry to obtain N-(3-(diethylaminomethyl)-2-fluoro-4-hydroxyphenyl)acetamide.

Step 2: Hydrolysis and Coupling

-

Add the product from Step 1 to 32% HCl and reflux at 85°C for 4 hours to hydrolyze the acetamide.

-

Cool the mixture, add water, and adjust the pH to 4 with 25% aqueous NaOH.

-

Add 4,7-dichloroquinoline (1.0 equiv) to the mixture.

-

Reflux at 85°C for 3 hours.

-

Cool the mixture to 5°C for 2 hours to crystallize the product.

-

Filter, wash with cold water, and dry to yield the 2-fluoro analogue of Amodiaquine.

Kinase Inhibitors

The 4-aminophenol scaffold is prevalent in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy. A study on 4-amino-2-(thio)phenol derivatives revealed potent inhibitors of Protein Kinase B (AKT) and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.[4]

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 5i | Protein Kinase B (AKT) | 1.26 | [4] |

| 5i | ABL Tyrosine Kinase | 1.50 | [4] |

Compound 5i: N-(3-((1H-1,2,4-triazol-5-yl)thio)-4-hydroxyphenyl)-4-nitrobenzenesulfonamide

This multi-step synthesis involves the preparation of a sulfonamide intermediate and its subsequent coupling to a functionalized aminophenol.

Step 1: Synthesis of 4-Nitrobenzenesulfonamide

-

To 4-nitrobenzenesulfonyl chloride (6.7 g) in a flask cooled with an ice bath, add aqueous ammonia (10 mL).

-

Stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with ethyl acetate (100 mL).

-

Wash the organic extract with water and saturated aqueous sodium chloride, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.

Step 2: Synthesis of 4-Amino-2-((1H-1,2,4-triazol-5-yl)thio)phenol This step is a plausible route based on general methods for synthesizing similar structures.

-

React 4-Amino-2-fluorophenol with a thiocyanating agent (e.g., KSCN with a catalyst) to introduce a thiocyanate group at the 2-position, displacing the fluorine.

-

The resulting 2-thiocyanato-4-aminophenol is then cyclized with formohydrazide under heating to form the triazole ring.

Step 3: Final Coupling

-

Dissolve 4-Amino-2-((1H-1,2,4-triazol-5-yl)thio)phenol (1.0 equiv) in a suitable solvent like pyridine.

-

Add 4-nitrobenzenesulfonyl chloride (from Step 1, 1.1 equiv) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield compound 5i .

Signaling Pathways Targeted by 4-Amino-2-fluorophenol Derivatives

Derivatives of 4-Amino-2-fluorophenol have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[4] Compound 5i , derived from a 4-aminophenol scaffold, is an inhibitor of AKT.

ABL Kinase Signaling Pathway

The ABL tyrosine kinase is a non-receptor tyrosine kinase that, when constitutively activated (e.g., as the BCR-ABL fusion protein in chronic myeloid leukemia), drives cell proliferation and survival. Compound 5i also demonstrates inhibitory activity against ABL kinase.[4]

Conclusion

4-Amino-2-fluorophenol is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics. Its unique combination of reactive functional groups and the strategic placement of a fluorine atom allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. From established drugs like Amodiaquine to novel kinase inhibitors, the utility of this building block is well-documented. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutic agents. The continued exploration of derivatives based on the 4-Amino-2-fluorophenol core promises to yield further innovations in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amodiaquine from 4-Amino-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for Amodiaquine, a crucial antimalarial agent, commencing from the starting material 4-Amino-2-fluorophenol. While the traditional synthesis of Amodiaquine typically utilizes 4-aminophenol derivatives, this application note details a feasible, albeit novel, two-step synthetic route. The protocol is based on established organic chemistry principles, including the Mannich reaction and nucleophilic aromatic substitution. The presence of the fluorine atom on the phenol ring is anticipated to influence the regioselectivity of the Mannich reaction and the reactivity of the subsequent intermediate. The provided protocols are intended as a foundational guide for researchers and may require optimization for maximal yield and purity.

Introduction

Amodiaquine is a 4-aminoquinoline antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] The standard synthesis involves the aminomethylation of a 4-aminophenol derivative via the Mannich reaction, followed by condensation with 4,7-dichloroquinoline.[3][4] This document presents a detailed protocol for a proposed synthesis of Amodiaquine starting from 4-Amino-2-fluorophenol. The fluorine substituent at the 2-position of the aminophenol is expected to direct the Mannich reaction to the 6-position due to steric and electronic effects, leading to the desired intermediate for the subsequent condensation.

Proposed Synthetic Pathway

The proposed synthesis of Amodiaquine from 4-Amino-2-fluorophenol is a two-step process:

-

Step 1: Mannich Reaction. 4-Amino-2-fluorophenol undergoes a Mannich reaction with formaldehyde and diethylamine to yield 4-amino-2-(diethylaminomethyl)-6-fluorophenol.

-

Step 2: Condensation. The intermediate, 4-amino-2-(diethylaminomethyl)-6-fluorophenol, is then condensed with 4,7-dichloroquinoline to produce the final product, Amodiaquine.

Experimental Protocols

Step 1: Synthesis of 4-amino-2-(diethylaminomethyl)-6-fluorophenol (Mannich Reaction)

Principle: The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. In this step, the phenol ring of 4-Amino-2-fluorophenol is aminomethylated.

Materials:

-

4-Amino-2-fluorophenol

-

Diethylamine

-

Paraformaldehyde

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment, if necessary)

-

Sodium hydroxide (for work-up)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-2-fluorophenol (1.0 equivalent) in ethanol.

-

To this solution, add diethylamine (1.2 equivalents).

-

Slowly add paraformaldehyde (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture. If not, proceed to solvent removal.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4-amino-2-(diethylaminomethyl)-6-fluorophenol can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol (Amodiaquine) (Condensation)

Principle: This step involves a nucleophilic aromatic substitution reaction where the amino group of the Mannich base intermediate displaces the chlorine atom at the 4-position of 4,7-dichloroquinoline.

Materials:

-

4-amino-2-(diethylaminomethyl)-6-fluorophenol (from Step 1)

-

4,7-Dichloroquinoline

-

Isopropanol (or other suitable high-boiling solvent)

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-amino-2-(diethylaminomethyl)-6-fluorophenol (1.0 equivalent) and 4,7-dichloroquinoline (1.0 equivalent) in isopropanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 82 °C for isopropanol) and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Amodiaquine.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Mannich Reaction | Step 2: Condensation |

| Starting Material | 4-Amino-2-fluorophenol | 4-amino-2-(diethylaminomethyl)-6-fluorophenol |

| Key Reagents | Diethylamine, Paraformaldehyde | 4,7-Dichloroquinoline |

| Solvent | Ethanol | Isopropanol |

| Reaction Temperature | ~78 °C (Reflux) | ~82 °C (Reflux) |

| Reaction Time | 4 - 6 hours | 8 - 12 hours |

| Expected Yield | 70 - 85% | 60 - 75% |

| Purity (crude) | >85% | >80% |

Visualizations

Logical Workflow for Amodiaquine Synthesis

Caption: Proposed synthetic workflow for Amodiaquine from 4-Amino-2-fluorophenol.

Signaling Pathway (Mechanism of Action)

While the synthesis itself doesn't involve a signaling pathway, the mechanism of action of Amodiaquine is relevant to its development. Amodiaquine is believed to interfere with the detoxification of heme in the malaria parasite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]

- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Amino-2-fluorophenol

An Application Guide to the Strategic Acylation of 4-Amino-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

4-Amino-2-fluorophenol is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group on a fluorinated benzene ring, offers multiple reaction pathways. The fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, making it a valuable building block for novel therapeutics and functional materials.[1]

Acylation—the process of introducing an acyl group (R-C=O)—is a fundamental transformation for this substrate. However, the presence of two potential sites for acylation, the nitrogen of the amino group (N-acylation) and the oxygen of the hydroxyl group (O-acylation), presents a critical challenge of chemoselectivity.[3][4][5] Mastering this selectivity is paramount to harnessing the synthetic potential of 4-Amino-2-fluorophenol. This guide provides an in-depth exploration of the principles governing these reactions and detailed protocols for achieving selective acylation.

The Core Challenge: Chemoselectivity in N- vs. O-Acylation

The primary determinant in the acylation of 4-Amino-2-fluorophenol is the relative nucleophilicity of the amino and hydroxyl groups. In a neutral or slightly basic medium, the nitrogen atom of the amino group is significantly more nucleophilic than the oxygen atom of the phenolic group.[6] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile (like the carbonyl carbon of an acylating agent). Consequently, N-acylation is the kinetically favored process under standard conditions.[6]

However, this inherent preference can be modulated or even reversed through strategic selection of catalysts, protecting groups, and reaction conditions. Achieving selective O-acylation, for instance, typically requires deactivating the more reactive amino group or enhancing the nucleophilicity of the hydroxyl group.

Caption: Kinetically vs. Condition-Dependent Acylation Pathways.

Achieving Selective N-Acylation: The Path of Least Resistance

Selective N-acylation is the more straightforward transformation due to the superior nucleophilicity of the amino group. The synthesis of N-(4-hydroxy-3-fluorophenyl)acetamide, an analog of the widely used analgesic paracetamol, serves as a prime example.[7][8] Various methods can be employed, from uncatalyzed reactions with potent acylating agents to catalyzed processes that offer milder conditions and improved yields.

Common Acylating Agents & Conditions

| Acylating Agent | Catalyst/Conditions | Key Advantages | Considerations |

| Acetic Anhydride | Aqueous medium, mild heat | Cost-effective, readily available, water can be used as a solvent.[9][10] | Can lead to di-acylation if reaction time is extended or excess anhydride is used.[9][11] |

| Acetic Anhydride | Heterogeneous acid catalyst (e.g., Silica Sulfuric Acid) | Solvent-free, mild room temperature conditions, easy catalyst removal.[12][13] | Catalyst preparation or purchase required. |

| Acetyl Chloride | Aprotic solvent with a base (e.g., pyridine, triethylamine) | Highly reactive, suitable for less reactive amines. | Corrosive, generates HCl byproduct which must be scavenged by a base. |

| Vinyl Acetate | Enzymatic catalyst (e.g., Lipase) | High chemoselectivity, environmentally benign, operates under mild conditions.[14][15] | Higher cost of catalyst, potentially slower reaction rates. |

Protocol 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide via Acetic Anhydride

This protocol is adapted from the well-established synthesis of paracetamol and represents a robust method for selective N-acetylation.[9][10]

Objective: To selectively acetylate the amino group of 4-Amino-2-fluorophenol.

Materials:

-

4-Amino-2-fluorophenol (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Deionized Water

-

100 mL Round-bottom flask or Erlenmeyer flask

-